molecular formula C9H9N3O2 B6355354 3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid CAS No. 16583-99-6

3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid

Cat. No. B6355354
CAS RN: 16583-99-6
M. Wt: 191.19 g/mol
InChI Key: SKMSYDOSTNDCNQ-UHFFFAOYSA-N
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Description

3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid, also known as 3-benzotriazol-2-ylpropionic acid and abbreviated as BTP, is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid with a molecular weight of 214.22 g/mol. It is slightly soluble in water, but soluble in ethanol and methanol. BTP is used in a wide range of scientific research applications, ranging from synthetic organic chemistry to biochemical research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid involves the reaction of 2-amino-1,2,3-triazole with 3-bromopropionic acid in the presence of a base to form the desired product.

Starting Materials
2-amino-1,2,3-triazole, 3-bromopropionic acid, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2-amino-1,2,3-triazole in a suitable solvent (e.g. ethanol), Step 2: Add a stoichiometric amount of 3-bromopropionic acid to the solution, Step 3: Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction, Step 4: Heat the reaction mixture to reflux for several hours, Step 5: Allow the reaction mixture to cool and then filter the precipitated product, Step 6: Wash the product with a suitable solvent (e.g. water) to remove any impurities, Step 7: Dry the product under vacuum to obtain 3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid

Scientific Research Applications

BTP has been widely used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. In synthetic chemistry, BTP is used as a reagent for the synthesis of various organic compounds, such as benzotriazoles and benzimidazoles. In biochemistry, BTP is used as a substrate for the enzymatic synthesis of amides and esters. In drug discovery, BTP is used as a building block for the synthesis of novel therapeutic agents.

Mechanism Of Action

BTP has been shown to act as a reversible inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. BTP binds to the active site of the enzyme, blocking the formation of prostaglandins. This mechanism of action has been studied extensively in both in vitro and in vivo models.

Biochemical And Physiological Effects

The biochemical and physiological effects of BTP have been studied in a variety of model systems. In vitro studies have demonstrated that BTP is able to inhibit the activity of COX, leading to the suppression of prostaglandin synthesis. In vivo studies have demonstrated that BTP is able to reduce inflammation and pain, as well as reduce the risk of developing certain types of cancer.

Advantages And Limitations For Lab Experiments

BTP is an ideal reagent for use in laboratory experiments due to its low cost and its availability in a variety of forms. It is also relatively stable and can be stored for long periods of time. However, it is important to note that BTP should be handled with care, as it is an irritant and can cause skin and eye irritation.

Future Directions

The potential applications of BTP are vast and continue to be explored. In the future, BTP may be used in the development of new therapeutic agents for the treatment of a variety of diseases, such as cancer and inflammatory conditions. Additionally, BTP may be used to develop more efficient and cost-effective synthetic methods for the synthesis of organic compounds. Finally, BTP may be used to develop more effective methods for the detection and diagnosis of diseases.

properties

IUPAC Name

3-(benzotriazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMSYDOSTNDCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2h-Benzo[d][1,2,3]triazol-2-yl)propanoic acid

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